1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationships

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-43-1) is a synthetic 1,3-disubstituted urea derivative bearing a 3-chlorophenyl group on one urea nitrogen and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety on the other. With a molecular formula of C₁₇H₁₅ClFN₃O₂ and a molecular weight of 347.8 g/mol, this compound belongs to the pyrrolidinylurea chemotype that has been investigated for formyl peptide receptor-like 1 (FPRL1) agonism and soluble epoxide hydrolase (sEH) inhibition across the patent and medicinal chemistry literature.

Molecular Formula C17H15ClFN3O2
Molecular Weight 347.77
CAS No. 894015-43-1
Cat. No. B2687584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894015-43-1
Molecular FormulaC17H15ClFN3O2
Molecular Weight347.77
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)
InChIKeyFZPKDLVEPYRJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-43-1): Compound-Class Profile and Procurement Baseline


1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-43-1) is a synthetic 1,3-disubstituted urea derivative bearing a 3-chlorophenyl group on one urea nitrogen and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety on the other . With a molecular formula of C₁₇H₁₅ClFN₃O₂ and a molecular weight of 347.8 g/mol, this compound belongs to the pyrrolidinylurea chemotype that has been investigated for formyl peptide receptor-like 1 (FPRL1) agonism and soluble epoxide hydrolase (sEH) inhibition across the patent and medicinal chemistry literature [1]. It is supplied as a screening compound by Life Chemicals and other vendors, typically at ≥95% purity, for early-stage drug discovery and high-throughput screening applications .

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: Structural Determinants of Target Engagement


Within the pyrrolidinylurea chemotype, the specific positioning of halogen substituents on the aryl rings is a critical determinant of biological activity. The compound's 3-chlorophenyl (meta-chloro) substitution pattern distinguishes it from closely related analogs bearing para-chloro or ortho-chloro isomers (e.g., CAS 894015-49-7 and CAS 88016-06-2, respectively), each of which presents a distinct electrostatic potential surface and steric profile at the target binding site . In the broader FPRL1 agonist patent landscape, even minor modifications to the urea N-aryl substituents produce substantial shifts in agonist potency, calcium mobilization efficacy, and selectivity profiles [1]. Consequently, generic substitution among pyrrolidinylurea analogs without direct comparative pharmacological data risks selecting a compound with an uncharacterized or unfavorable activity profile, undermining reproducibility in receptor modulation or enzyme inhibition assays [2].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-43-1)


Meta-Chloro vs. Para-Chloro Aryl Urea Isomerism: Structural and Predicted Physicochemical Differentiation

The target compound bears a 3-chlorophenyl (meta-substituted) urea moiety, whereas the closest cataloged analog, 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7), bears a 4-chlorophenyl (para-substituted) group . Substituting a meta-chloro for a para-chloro substituent alters the vector of the C–Cl dipole moment relative to the urea pharmacophore, modifies the electronic distribution of the adjacent aromatic ring, and reshapes the molecular electrostatic potential surface presented to a target binding pocket. These positional isomer effects are well-documented in FPRL1 urea SAR and sEH urea inhibitor series [1]. The meta-chloro isomer (target compound) versus the para-chloro isomer (CAS 894015-49-7) thus constitutes a matched molecular pair for which differential target engagement and selectivity are anticipated but remain unquantified in the public domain.

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationships

Pyrrolidinone Ring Oxidation State as a Conformational Determinant Versus Reduced Pyrrolidine Analogs

The target compound contains a 5-oxopyrrolidin-3-yl (γ-lactam) ring that connects the urea NH to the 4-fluorophenyl substituent. This oxidized pyrrolidinone ring confers a planar or near-planar geometry at the amide bond, restricting the conformational freedom of the urea-bearing side chain relative to reduced pyrrolidine analogs such as 1-(4-fluorophenyl)-3-(pyrrolidin-3-yl)urea (CAS 1154968-68-9) . In the FPRL1 agonist patent class, the presence of the oxopyrrolidine carbonyl is consistently specified in preferred embodiments, and its reduction or removal is associated with altered or diminished agonist activity in calcium mobilization assays [1]. The 5-oxo group also serves as a hydrogen bond acceptor that can engage conserved water networks or backbone amides in target binding sites, a feature absent in fully reduced pyrrolidine-based analogs [2].

Conformational Analysis Pharmacophore Geometry Medicinal Chemistry

FPRL1 Agonist Class Membership: Target Engagement Potential Relative to Non-Urea Chemotypes

The target compound belongs to the pyrrolidinylurea chemotype specifically exemplified in FPRL1 (formyl peptide receptor-like 1, also known as FPR2/ALXR) agonist patents. Patent US 10,858,314 discloses that urea derivatives with general formula (I) exhibit FPRL1 agonist effects and are useful for treating inflammatory diseases, chronic airway diseases, and other conditions [1]. While the specific CAS 894015-43-1 is not individually exemplified with quantitative data in this patent, its core scaffold maps directly onto the claimed Markush structure, distinguishing it from non-urea FPRL1 modulators such as peptide agonists (e.g., WKYMVm) and lipid mediators (e.g., Lipoxin A4, Resolvin D1) [2]. Small-molecule urea agonists offer advantages over peptide and lipid agonists in terms of oral bioavailability potential, metabolic stability, and synthetic tractability, though no direct comparative PK or in vivo efficacy data are publicly available for this specific compound .

GPCR Pharmacology FPRL1 Agonism Inflammation Research

Vendor-Reported Purity and Procurement Specification Differentiation

The target compound (CAS 894015-43-1) is supplied through Life Chemicals' screening library network with catalog number F2024-2148, where it is listed alongside structurally distinct regioisomers such as 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea, which bears an inverted halogen substitution pattern (4-chlorophenyl + 3-fluorophenyl vs. the target compound's 3-chlorophenyl + 4-fluorophenyl) . The standard purity specification for this compound class from Life Chemicals is ≥95%, with analytical confirmation by NMR and LC-MS . Notably, the structurally inverted analog (F2024-2148) is cataloged as a distinct product, confirming that the vendor recognizes the regioisomeric substitution pattern as a non-interchangeable chemical entity for procurement purposes . No quantitative impurity profile or batch-to-batch variability data are publicly disclosed, representing a data gap for procurement decisions.

Compound Procurement Quality Control High-Throughput Screening

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-43-1)


FPRL1 (FPR2/ALXR) Agonist Screening and Hit Validation in Inflammatory Disease Models

Based on its structural membership in the FPRL1 agonist urea chemotype disclosed in US Patent 10,858,314 , this compound is best deployed as a screening hit or tool compound in FPRL1-mediated anti-inflammatory assays. Researchers should prioritize this specific regioisomer (3-chlorophenyl + 4-fluorophenyl) over the halogen-inverted analog (4-chlorophenyl + 3-fluorophenyl, Life Chemicals F2024-2148) to maintain fidelity to the patent-preferred substitution pattern [1]. Primary assays should include FPRL1 calcium mobilization in recombinant cell lines and neutrophil chemotaxis inhibition, with Lipoxin A4 or WKYMVm peptide as positive controls. Given the absence of published potency data, initial testing at 0.1–10 μM is recommended, with follow-up concentration-response curves to establish EC₅₀ values.

Matched Molecular Pair Analysis of Halo-Substituted Pyrrolidinylureas for Kinase or Epoxide Hydrolase Selectivity Profiling

The meta-chloro substitution on the N-phenyl ring (3-chlorophenyl) distinguishes this compound from its para-chloro isomer (CAS 894015-49-7) and ortho-chloro analog (CAS 88016-06-2) . This regioisomeric series constitutes a matched molecular pair set for probing halogen position effects on target selectivity. The recommended application is parallel profiling of all three positional isomers against a panel of relevant targets, including FPRL1, sEH (soluble epoxide hydrolase), and TrkA kinase, all of which are modulated by pyrrolidinylurea chemotypes [REFS-2, REFS-3]. Any differential activity observed among the meta-, para-, and ortho-chloro isomers will provide direct SAR insight for lead optimization programs.

Conformational Analysis and Pharmacophore Modeling of 5-Oxopyrrolidine-Urea Hybrid Scaffolds

The 5-oxopyrrolidin-3-yl core of this compound offers a conformationally constrained urea pharmacophore that distinguishes it from fully reduced pyrrolidine analogs (e.g., CAS 1154968-68-9) . This compound is suitable for computational docking studies, molecular dynamics simulations, and NMR-based conformational analysis to define the bioactive conformation of pyrrolidinylurea FPRL1 agonists. The planar amide bond within the γ-lactam ring restricts the dihedral angle between the urea NH and the 4-fluorophenyl group, which may be critical for receptor recognition. Researchers can use this constrained scaffold to generate pharmacophore hypotheses that guide the design of next-generation analogs with improved potency and physicochemical properties [1].

Quality-Controlled Procurement for HTS Library Augmentation Focused on GPCR Agonist Chemotypes

For organizations building focused screening libraries targeting GPCRs involved in inflammation resolution (FPRL1, FPR1, FPR2), this compound represents a drug-like (MW 347.8, cLogP within Rule of 5) pyrrolidinylurea entry point . Procurement should specify CAS 894015-43-1 exactly, as the vendor maintains separate catalog entries for regioisomeric analogs with identical molecular formulas that are not interchangeable [1]. Recommended quality control upon receipt includes LC-MS identity confirmation, ¹H NMR verification of the 3-chlorophenyl aromatic proton pattern (distinct from 4-chlorophenyl), and purity assessment by HPLC-UV at 254 nm. Compounds failing to meet ≥95% purity should be repurified before inclusion in screening decks to avoid false negatives or positives arising from isomeric impurities [2].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.